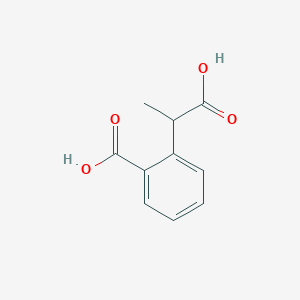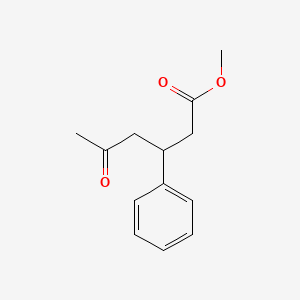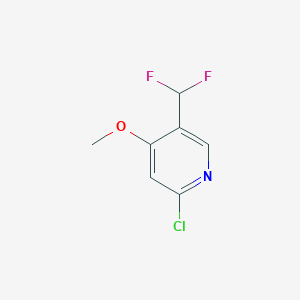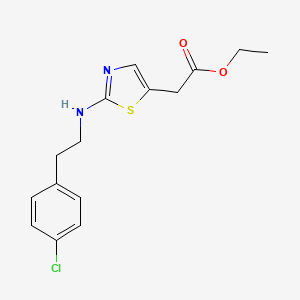
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O3 This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromine atom, and an oxo group, along with a methyl ester group attached to the pyridine ring via an acetate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-oxo-1,2-dihydropyridine and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the amino group and the bromine atom suggests potential interactions with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar in structure but with a benzoate ring instead of a pyridine ring.
Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Lacks the amino group, making it less versatile in certain reactions.
属性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
methyl 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-3-5(10)2-6(9)8(11)13/h2-3H,4,10H2,1H3 |
InChI 键 |
OHHBSYDUXPLZHV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=C(C=C(C1=O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)




![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)

![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
